molecular formula C12H23BrO B15240811 1-Bromo-2-(2-methylpropoxy)cyclooctane

1-Bromo-2-(2-methylpropoxy)cyclooctane

Katalognummer: B15240811
Molekulargewicht: 263.21 g/mol
InChI-Schlüssel: MPLHZPZFVNRANM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(2-methylpropoxy)cyclooctane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom and a 2-methylpropoxy group attached to a cyclooctane ring. The molecular formula of this compound is C12H23BrO, and it has a molecular weight of 263.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-methylpropoxy)cyclooctane typically involves the bromination of cyclooctane followed by the introduction of the 2-methylpropoxy group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(2-methylpropoxy)cyclooctane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2-methylpropoxy)cyclooctane has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or base used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-(2-methylpropoxy)cyclohexane: Similar structure but with a six-membered ring instead of an eight-membered ring.

    1-Bromo-2-(2-methylpropoxy)cyclopentane: Similar structure but with a five-membered ring.

    1-Bromo-2-(2-methylpropoxy)cyclodecane: Similar structure but with a ten-membered ring.

Uniqueness

1-Bromo-2-(2-methylpropoxy)cyclooctane is unique due to its eight-membered ring structure, which imparts specific chemical and physical properties.

Eigenschaften

Molekularformel

C12H23BrO

Molekulargewicht

263.21 g/mol

IUPAC-Name

1-bromo-2-(2-methylpropoxy)cyclooctane

InChI

InChI=1S/C12H23BrO/c1-10(2)9-14-12-8-6-4-3-5-7-11(12)13/h10-12H,3-9H2,1-2H3

InChI-Schlüssel

MPLHZPZFVNRANM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1CCCCCCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.